An In-Depth Technical Guide to 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-(trifluoromethyl)phenyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. The document details its chemical identity, including its CAS number, and presents a validated synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction. A thorough characterization of the compound, including expected spectroscopic data, is provided to ensure scientific integrity. Furthermore, this guide explores the applications of this molecule in drug discovery and discusses critical safety considerations for its handling and use in a laboratory setting.
Introduction and Chemical Identity
6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde, identified by the CAS Number 356058-14-5 , is a substituted heteroaromatic compound of significant interest in the field of organic synthesis.[1][2][3][4][5] Its structure, featuring a pyridine ring linked to a trifluoromethyl-substituted phenyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of molecules, making this compound a desirable precursor for the development of novel pharmaceuticals and agrochemicals.[6]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 356058-14-5 |
| Molecular Formula | C₁₃H₈F₃NO |
| Molecular Weight | 251.21 g/mol |
| Appearance | Expected to be a solid |
| Purity | Typically >95% |
| Storage | 2-8 °C, sealed in a dry environment |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely applicable method for the synthesis of 6-(4-(trifluoromethyl)phenyl)nicotinaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound. In this case, a 6-halonicotinaldehyde is coupled with (4-(trifluoromethyl)phenyl)boronic acid.
Reaction Principle and Causality
The Suzuki-Miyaura coupling is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst and a suitable ligand is crucial for an efficient reaction. A phosphine-based ligand is often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.
Detailed Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of pyridine derivatives.[7]
Reagents and Materials:
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6-Bromonicotinaldehyde (1.0 equiv.)
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(4-(Trifluoromethyl)phenyl)boronic acid (1.2 equiv.)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
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To a round-bottom flask, add 6-bromonicotinaldehyde, (4-(trifluoromethyl)phenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add degassed toluene and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude 6-(4-(trifluoromethyl)phenyl)nicotinaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to achieve optimal separation. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification.[8]
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-(4-(trifluoromethyl)phenyl)nicotinaldehyde. The following are the expected analytical data based on its structure.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~9.2 | d | 1H | Pyridine H-2 |
| ~8.4 | dd | 1H | Pyridine H-4 |
| ~7.8-7.9 | m | 4H | Phenyl protons |
| ~7.7 | d | 1H | Pyridine H-5 |
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~160 | Pyridine C-6 |
| ~152 | Pyridine C-2 |
| ~140 | Phenyl C-1' |
| ~138 | Pyridine C-4 |
| ~132 | Phenyl C-4' (q, J ≈ 33 Hz) |
| ~131 | Pyridine C-3 |
| ~128 | Phenyl C-2', C-6' |
| ~126 | Phenyl C-3', C-5' (q, J ≈ 4 Hz) |
| ~124 | Trifluoromethyl carbon (q, J ≈ 272 Hz) |
| ~120 | Pyridine C-5 |
Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-F stretching vibrations for the trifluoromethyl group around 1320 cm⁻¹ and 1120-1160 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be approximately m/z 252.06.
Visualization of Synthetic Workflow
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and characterization of the target compound.
Applications in Research and Drug Development
6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The aldehyde functional group is a key handle for further chemical transformations, including:
-
Reductive amination: To introduce diverse amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: To construct various heterocyclic scaffolds.
The trifluoromethylphenylpyridine motif is present in several compounds with potential therapeutic applications, including kinase inhibitors and agents targeting the central nervous system. This building block allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-(4-(trifluoromethyl)phenyl)nicotinaldehyde and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde is a valuable and versatile building block in organic synthesis. Its preparation via the robust and efficient Suzuki-Miyaura cross-coupling reaction makes it readily accessible for a wide range of applications in drug discovery and materials science. This guide provides a comprehensive and technically sound resource for researchers, outlining a reliable synthetic protocol, expected characterization data, and important safety considerations.
References
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Bide Pharmatech Ltd. 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde CAS NO.356058-14-5. [Link]
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Hoffman Fine Chemicals. Fluorinated Building Blocks. [Link]
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Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]
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National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
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ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. [Link]
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PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
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PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. [Link]
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PubMed. Synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
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